molecular formula C16H24N2OS B14475320 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide CAS No. 72004-09-2

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide

Cat. No.: B14475320
CAS No.: 72004-09-2
M. Wt: 292.4 g/mol
InChI Key: OQJPGWVBZPOFML-UHFFFAOYSA-N
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Description

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is a chemical compound that features a pyrrolidine ring, a propoxy group, and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide typically involves the reaction of 4-propoxybenzenecarbothioamide with 2-(pyrrolidin-1-yl)ethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72004-09-2

Molecular Formula

C16H24N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide

InChI

InChI=1S/C16H24N2OS/c1-2-13-19-15-7-5-14(6-8-15)16(20)17-9-12-18-10-3-4-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,20)

InChI Key

OQJPGWVBZPOFML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2

Origin of Product

United States

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